N-[(DIPHENYLPHOSPHOROSO)(4-NITROPHENYL)METHYL]-6-METHYLPYRIDIN-2-AMINE
Overview
Description
N-[(DIPHENYLPHOSPHOROSO)(4-NITROPHENYL)METHYL]-6-METHYLPYRIDIN-2-AMINE is a complex organic compound that features a combination of aromatic rings, a nitro group, and a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(DIPHENYLPHOSPHOROSO)(4-NITROPHENYL)METHYL]-6-METHYLPYRIDIN-2-AMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-nitrobenzaldehyde with diphenylphosphine oxide in the presence of a base to form an intermediate. This intermediate is then reacted with 6-methyl-2-aminopyridine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(DIPHENYLPHOSPHOROSO)(4-NITROPHENYL)METHYL]-6-METHYLPYRIDIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phosphoryl group can be reduced to a phosphine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the phosphine derivative.
Substitution: The products depend on the substituent introduced, such as brominated or chlorinated derivatives.
Scientific Research Applications
N-[(DIPHENYLPHOSPHOROSO)(4-NITROPHENYL)METHYL]-6-METHYLPYRIDIN-2-AMINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(DIPHENYLPHOSPHOROSO)(4-NITROPHENYL)METHYL]-6-METHYLPYRIDIN-2-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The phosphoryl group plays a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules. The nitro group may also contribute to the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Shares the nitro group and aromatic ring structure but lacks the phosphoryl and pyridine components.
Diphenylphosphine oxide: Contains the phosphoryl group but lacks the nitro and pyridine components.
6-Methyl-2-aminopyridine: Contains the pyridine ring and amino group but lacks the nitro and phosphoryl components.
Uniqueness
N-[(DIPHENYLPHOSPHOROSO)(4-NITROPHENYL)METHYL]-6-METHYLPYRIDIN-2-AMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[diphenylphosphoryl-(4-nitrophenyl)methyl]-6-methylpyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N3O3P/c1-19-9-8-14-24(26-19)27-25(20-15-17-21(18-16-20)28(29)30)32(31,22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-18,25H,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNLJWIICXUKHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)[N+](=O)[O-])P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N3O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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